2-chloro-10H-phenoxazine
Overview
Description
2-Chloro-10H-phenoxazine is a heterocyclic compound that belongs to the phenoxazine family. It is characterized by the presence of a chlorine atom at the second position of the phenoxazine ring. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . The unique structure of this compound makes it a valuable compound for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-10H-phenoxazine typically involves the condensation of 2-aminophenol with 2-chlorobenzoquinone. This reaction is carried out in the presence of a suitable catalyst and under controlled temperature conditions. The reaction can be represented as follows:
2-aminophenol+2-chlorobenzoquinone→this compound
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of solvents such as diphenyl ether and polar protic solvents at elevated temperatures (250-280°C) is common in these processes .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenoxazine-2,3-dione.
Reduction: Reduction reactions can yield this compound derivatives with different substituents.
Substitution: Electrophilic substitution reactions, such as halogenation, can introduce additional functional groups into the phenoxazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted phenoxazine derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-Chloro-10H-phenoxazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is a key component in the synthesis of actinomycin D, an antibiotic and anticancer agent.
Mechanism of Action
The mechanism of action of 2-chloro-10H-phenoxazine involves its interaction with various molecular targets and pathways. For instance, in its role as an antioxidant, the compound can scavenge free radicals, thereby protecting cells from oxidative damage. In medicinal applications, it can inhibit the activity of specific enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Phenothiazine: Similar in structure but contains a sulfur atom instead of an oxygen atom.
Phenoxazine: The parent compound without the chlorine substituent.
Actinomycin D: Contains a phenoxazine moiety and is used as an antibiotic and anticancer agent.
Uniqueness: 2-Chloro-10H-phenoxazine is unique due to the presence of the chlorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-chlorinated counterparts. This makes it a valuable compound for specific applications where enhanced reactivity or activity is desired .
Properties
IUPAC Name |
2-chloro-10H-phenoxazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7,14H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPPJJZCOCPXDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(O2)C=CC(=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40442763 | |
Record name | 2-chlorophenoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56821-03-5 | |
Record name | 2-chlorophenoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40442763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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